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Compound of Interest

Compound Name: m-Nitrobenzyl acetate

CAS No.: 21388-97-6

Cat. No.: B3188442

Get Quote

Executive Summary
3-Nitrobenzyl acetate (CAS: 21388-97-6) serves as a critical intermediate in the development

of photolabile protecting groups ("caged" compounds) for drug delivery. Its infrared spectrum is

dominated by three distinct signal sets: the nitro group (

), the ester functionality (acetate), and the meta-substituted aromatic ring.

Accurate interpretation of these bands allows researchers to monitor esterification reactions,

assess purity during scale-up, and verify the integrity of the photocleavable core.

Molecular Structure & Vibrational Logic
To interpret the spectrum accurately, one must map the vibrational modes to the specific

electronic environment of the molecule.

Electron Withdrawal: The nitro group at the meta position exerts a strong electron-

withdrawing inductive effect (-I) and mesomeric effect (-M), which deactivates the benzene

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3188442#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3188442?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


ring but has a limited inductive impact on the ester carbonyl frequency compared to para

substitution.

Ester Resonance: The acetate group exhibits a strong

stretch, typically the most intense peak in the spectrum, coupled with a distinct

stretching vibration in the fingerprint region.[1]

Structural Visualization
The following diagram maps the key vibrational centers discussed in this guide.

m-Nitrobenzyl Acetate

Nitro Group (-NO2)
~1530 & 1350 cm⁻¹

Asym/Sym Stretch

Acetate Ester
(C=O ~1740 cm⁻¹)
(C-O ~1230 cm⁻¹)

Carbonyl/Ether Stretch

Aromatic Ring
(Meta-Substituted)

C=C & C-H Modes

Click to download full resolution via product page

Figure 1: Functional group decomposition of m-nitrobenzyl acetate for spectral assignment.

Detailed Spectral Analysis
A. High-Frequency Region (3100 – 2800 cm⁻¹)
This region differentiates the aromatic core from the aliphatic side chains.

Aromatic C-H Stretch (>3000 cm⁻¹): Weak to moderate bands between 3100–3050 cm⁻¹.

These arise from the
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hybridized

bonds on the benzene ring.

Aliphatic C-H Stretch (<3000 cm⁻¹):

Methylene (-CH₂-): The benzylic protons appear near 2950–2920 cm⁻¹.

Methyl (-CH₃): The acetate methyl group shows symmetric and asymmetric stretches

around 2980 cm⁻¹ and 2850 cm⁻¹.

Note: In nitrobenzyl derivatives, these bands are often less intense than the carbonyl

peak.

B. The Functional Group Region (1800 – 1500 cm⁻¹)
This is the most diagnostic region for confirming the identity of the compound.

Ester Carbonyl (C=O) Stretch (~1740 ± 10 cm⁻¹):

Expect a very strong, sharp peak centered at 1740 cm⁻¹.

Expert Insight: Unlike conjugated esters (e.g., ethyl benzoate) which shift to lower

frequencies (~1720 cm⁻¹), the benzyl ester is not directly conjugated to the aromatic ring

(interrupted by the

group). Thus, it retains the higher frequency typical of aliphatic acetates.

Aromatic Ring Breathing (~1610 & 1590 cm⁻¹):

The benzene ring skeletal vibrations appear as a doublet or weak pair of bands. The nitro

group enhances the intensity of these bands compared to unsubstituted benzene.

Nitro Asymmetric Stretch (~1530 cm⁻¹):

A strong, broad band is observed here.[2] This is the hallmark of the

group.
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Diagnostic Check: If this peak is absent or weak, the nitration has failed or the nitro group

has been reduced (e.g., to an amine).

C. The Fingerprint Region (1500 – 600 cm⁻¹)
Nitro Symmetric Stretch (~1350 cm⁻¹):

A strong, sharp band.[1] The pairing of the 1530 cm⁻¹ and 1350 cm⁻¹ bands is the

definitive confirmation of the nitro group.

C-O-C Acetate Stretch (~1230 cm⁻¹):

A very strong, broad band corresponding to the asymmetric stretching of the ester linkage

(

). This is often the second strongest peak after the carbonyl.

C-N Stretch (~870 cm⁻¹):

A moderate band connecting the nitrogen to the aromatic ring.

Meta-Substitution Pattern (~800–680 cm⁻¹):

Look for C-H out-of-plane (OOP) bending vibrations.[3] Meta-disubstituted benzenes

typically show bands near 780–800 cm⁻¹ and 690–710 cm⁻¹.

Summary of Absorption Bands
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Functional
Group

Vibration Mode
Wavenumber
(cm⁻¹)

Intensity
Diagnostic
Value

Ester
C=O[1][3]

Stretch
1735 – 1750 Very Strong

Primary

confirmation of

acetylation.

Nitro N-O Asymmetric 1525 – 1540 Strong

Confirms

presence of

.[4]

Nitro N-O Symmetric 1345 – 1360 Strong

Confirms

presence of

.

Ester C-O-C Stretch 1220 – 1240 Strong
Characteristic of

acetates.

Aromatic
C=C Ring

Stretch
1610, 1590 Weak-Med

Indicates

aromaticity.

Aromatic C-H Stretch 3050 – 3100 Weak

Distinguishes

from aliphatic

chains.

Aliphatic C-H Stretch 2850 – 2980 Weak-Med
Alkyl groups

(benzyl/acetate).

Aromatic C-H OOP Bend 690 – 800 Medium
Indicates meta-

substitution.

Experimental Protocol
To ensure high-quality spectral data (E-E-A-T compliance), follow this validated workflow.

Sample Preparation
m-Nitrobenzyl acetate typically exists as a low-melting solid or viscous oil.
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For Oils/Liquids: Use ATR (Attenuated Total Reflectance). Place a drop directly on the

diamond/ZnSe crystal. This is the modern standard for reproducibility.

For Solids: Prepare a KBr Pellet (1-2 mg sample in 100 mg dry KBr) or a Nujol Mull.

Caution: Nujol absorbs at 2900 cm⁻¹ and 1460 cm⁻¹, masking the aliphatic C-H region.

ATR is preferred.
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Figure 2: Standard operating procedure for FTIR analysis of nitrobenzyl esters.

Applications in Drug Development
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In pharmaceutical research, this spectral profile is used for:

Monitoring Photocleavage: Upon UV irradiation (uncaging), the ester bond breaks. IR

monitoring will show a decrease in the ester C=O (1740 cm⁻¹) and the appearance of a

carboxylic acid peak (broad O-H ~3000 cm⁻¹, shifted C=O ~1710 cm⁻¹) or the release of the

free drug.

Purity Assays: The ratio of the Nitro peak (1530 cm⁻¹) to the Carbonyl peak (1740 cm⁻¹)

should remain constant for a pure sample. Deviations indicate hydrolysis (loss of acetate) or

reduction (loss of nitro).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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